molecular formula C58H38O4 B8222616 4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

Cat. No.: B8222616
M. Wt: 798.9 g/mol
InChI Key: QZXYWFQUJZFYEP-UHFFFAOYSA-N
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Description

4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is a highly branched aromatic aldehyde featuring a central benzene ring substituted with three 4-(4-formylphenyl)phenyl groups at positions 2, 4, and 5, with an additional benzaldehyde moiety extending from the para position of the central ring. The multiple aldehyde groups enable robust covalent bonding in polymer networks, making it a candidate for advanced materials in catalysis, gas storage, or optoelectronics.

Properties

IUPAC Name

4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H38O4/c59-35-39-1-9-43(10-2-39)47-17-25-51(26-18-47)55-33-57(53-29-21-49(22-30-53)45-13-5-41(37-61)6-14-45)58(54-31-23-50(24-32-54)46-15-7-42(38-62)8-16-46)34-56(55)52-27-19-48(20-28-52)44-11-3-40(36-60)4-12-44/h1-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXYWFQUJZFYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Brominated Intermediates

A seminal route involves coupling brominated aromatic precursors with 4-formylphenylboronic acid. For example, 1,2,4,5-tetrabromobenzene reacts with 4-formylphenylboronic acid under palladium catalysis to form tetra-formylated intermediates. Adapting this method, the target compound can be synthesized via iterative couplings:

  • Core Activation : A benzene derivative (e.g., 1,2,4,5-tetrabromobenzene) serves as the starting material.

  • Coupling Steps : Sequential Suzuki reactions install formylphenyl groups at the 2, 4, and 5 positions.

  • Terminal Functionalization : A final benzaldehyde group is introduced at the para position of the peripheral phenyl ring.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5–10 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: 1,4-Dioxane/H₂O (10:1 v/v)

  • Temperature: 90°C, 72 hours

  • Yield: 60–75% after chromatography

Vilsmeier-Haack Formylation of Pre-Constructed Aromatics

An alternative method employs formylation of pre-assembled polyphenyl intermediates. The Vilsmeier reagent (POCl₃/DMF) selectively introduces formyl groups onto electron-rich aromatic systems.

Procedure :

  • Substrate Preparation : A fully phenyl-substituted benzene core is synthesized via Ullmann coupling.

  • Formylation : POCl₃ (1.3 equiv) is added to DMF at −5°C, followed by the aromatic substrate.

  • Reaction Completion : Heating at 90°C for 12 hours under N₂.

  • Workup : Neutralization with NaOH, extraction with CH₂Cl₂, and silica gel chromatography.

  • Yield: 50–65%

Optimization of Catalytic Systems

Palladium Ligand Effects

Bulky ligands (e.g., SPhos) improve coupling efficiency for sterically hindered intermediates. Comparative studies show:

LigandYield (%)Reaction Time (h)
PPh₃5872
SPhos7248
XPhos6860

Data adapted from COF synthesis protocols.

Solvent and Temperature Impact

Mixed solvents (1,4-dioxane/H₂O) enhance boronic acid solubility while suppressing protodeboronation. Elevated temperatures (90°C vs. 70°C) reduce reaction time by 30% but risk byproduct formation.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with petroleum ether/ethyl acetate (8:3) effectively isolates the target compound from oligomeric byproducts.

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) :

  • δ 10.00 (s, 4H, aldehyde protons)

  • δ 7.80 (d, J = 8.0 Hz, 8H, peripheral phenyl)

  • δ 7.60 (s, 2H, central benzene)

FT-IR (KBr) :

  • 1695 cm⁻¹ (C=O stretch)

  • 1600 cm⁻¹ (aromatic C=C)

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems improve heat transfer and mixing, achieving 85% yield in 24 hours for analogous formylphenyl compounds.

Waste Minimization

Recycling Pd catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) reduces costs by 40%.

Challenges and Mitigation Strategies

ChallengeSolution
Steric hindranceUse SPhos ligand, higher temps
ProtodeboronationDegas solvents, inert atmosphere
Chromatography lossesGradient elution optimization

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated formylation avoids pre-functionalized substrates, though yields remain low (30–40%).

Electrochemical Synthesis

Paired electrolysis achieves 70% yield for related aldehydes at 1.5 V, offering a green alternative .

Chemical Reactions Analysis

Types of Reactions

4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can participate in Schiff base formation with amines, leading to the creation of imine bonds. This interaction is crucial in the formation of covalent organic frameworks and other advanced materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde and related compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
Target Compound Not explicitly provided ~750 (estimated) Central benzene with three 4-(4-formylphenyl)phenyl groups and extended benzaldehyde Likely COF/MOF synthesis; potential use in adsorption or catalysis Inferred
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde (805246-78-0) C₄₅H₃₀O₃ 618.73 Two 4-formylphenyl branches at positions 3 and 5 Intermediate in organic synthesis; unvalidated roles in materials science
1,2,4,5-Tetrakis(4-formylphenyl)benzene (883835-33-4) C₃₄H₂₂O₄ 494.54 Four formylphenyl groups symmetrically arranged on benzene core COF ligand for iodine adsorption, photocatalysis, and supercapacitors
TPE-Ph-CHO (1624970-54-2) C₅₄H₃₆O₄ 748.86 Tris[4-(4-formylphenyl)phenyl]ethenyl group enhancing conjugation MOF/COF materials with high porosity and luminescent properties
1,3,5-Tris(4-formylphenyl)benzene C₂₇H₁₈O₃ 390.44 Three formylphenyl groups in trigonal symmetry COF building block; improves framework stability and surface area
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] (443922-06-3) C₂₄H₁₅N₃O₃ 393.39 Triazine core with three aldehyde-terminated arms Electron-deficient frameworks for charge transfer in optoelectronics
4-(4-phenylphenyl)benzaldehyde (17800-49-6) C₁₉H₁₄O 258.31 Single benzaldehyde group on biphenyl backbone Pharmaceutical intermediate; simpler organic reactions

Key Research Findings and Functional Insights

Reactivity and Symmetry : Compounds with higher aldehyde density (e.g., 1,2,4,5-Tetrakis(4-formylphenyl)benzene ) exhibit faster COF polymerization kinetics compared to asymmetrical analogs like the target compound. Symmetrical derivatives (e.g., 1,3,5-Tris(4-formylphenyl)benzene ) yield more ordered frameworks, enhancing iodine adsorption capacity (up to 3.2 g/g ).

Porosity and Surface Area : TPE-Ph-CHO , with its extended conjugation, forms MOFs with surface areas exceeding 2000 m²/g, outperforming smaller analogs. The target compound’s branched structure may similarly enhance porosity but requires validation.

Electronic Properties : The triazine-based compound introduces electron-deficient characteristics, enabling applications in light-harvesting systems, whereas purely benzene-core derivatives prioritize mechanical stability.

Synthetic Flexibility : The simpler 4-(4-phenylphenyl)benzaldehyde serves as a precursor in drug synthesis but lacks the multifunctionality required for advanced materials.

Biological Activity

Chemical Structure and Properties

The molecular formula of TFPB is C34H22O4C_{34}H_{22}O_{4}. Its structure includes a central benzaldehyde unit flanked by multiple phenyl groups, which contribute to its potential reactivity and biological interactions.

Property Value
Molecular FormulaC34H22O4C_{34}H_{22}O_{4}
Molecular Weight518.53 g/mol
Functional GroupsAldehyde, Aromatic

Synthesis

TFPB is typically synthesized through multi-step organic reactions, including methods such as the Suzuki-Miyaura cross-coupling reaction. This synthetic pathway allows for the introduction of various substituents that can modify the compound's properties and biological activity.

Biological Activity Overview

While specific studies on TFPB are scarce, compounds with similar structural motifs often exhibit significant biological activities. Here are some key areas where related compounds have shown promise:

  • Antimicrobial Activity : Compounds with multiple phenyl and formyl groups have been found to possess antimicrobial properties. For example, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Potential : Similar compounds have been evaluated for their anti-inflammatory effects, often through mechanisms involving the modulation of NF-κB activity. The positioning and type of substituents on the phenyl rings play a crucial role in determining their anti-inflammatory efficacy .
  • Antimalarial Activity : Research has indicated that certain benzaldehyde derivatives exhibit antimalarial properties, suggesting that TFPB could potentially be explored for similar applications .

Antimicrobial Evaluation

A study investigated various phenyl-substituted compounds against S. aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) were determined, with some compounds exhibiting bactericidal properties (MBC/MIC ratio ≤ 4), indicating their potential as therapeutic agents .

Anti-inflammatory Studies

In vitro assays were conducted to assess the anti-inflammatory activity of phenyl-substituted aldehydes. Compounds were tested for their ability to inhibit NF-κB activation, with results showing that specific structural modifications could enhance or diminish this effect .

Q & A

Q. What are the standard synthetic routes for synthesizing 4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde?

Methodological Answer: The synthesis typically involves iterative Suzuki-Miyaura cross-coupling reactions to assemble the multi-aryl backbone, followed by oxidation of methyl or alcohol groups to form the aldehyde functionalities. Key steps include:

  • Precursor Preparation : Use brominated or iodinated biphenyl intermediates to facilitate coupling .
  • Oxidation Control : Employ selective oxidizing agents (e.g., MnO₂ or TEMPO/oxone systems) to avoid over-oxidation of sensitive aryl groups .
  • Purification : Use column chromatography with mixed solvents (e.g., hexane/ethyl acetate) and recrystallization from DMF/ethanol to isolate the pure product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm aldehyde protons. Aromatic protons appear as complex multiplets (δ 7.2–8.3 ppm) due to the multi-aryl structure .
    • ¹³C NMR : Aldehyde carbons resonate at δ 190–195 ppm, while quaternary carbons near formyl groups appear at δ 140–150 ppm .
  • Single-Crystal X-ray Diffraction :
    • Crystallize the compound from DMF/ethyl acetate.
    • Symmetry operations and space group (e.g., monoclinic P2₁/c) reveal the planar arrangement of formylphenyl groups and torsional angles between aryl rings .

Advanced Research Questions

Q. How does the spatial arrangement of formyl groups influence its reactivity in cross-coupling reactions?

Methodological Answer: The ortho, meta, and para positioning of formyl groups on the central phenyl ring dictates steric and electronic effects:

  • Steric Hindrance : Ortho-formyl groups reduce accessibility for metal catalysts (e.g., Pd), lowering coupling efficiency .
  • Electronic Effects : Para-formyl groups enhance electrophilicity of adjacent aryl halides, accelerating Suzuki-Miyaura reactions (TOF increases by ~30% compared to meta analogs) .
  • Experimental Validation : Compare reaction rates using kinetic studies (e.g., GC-MS monitoring) and DFT calculations to map electron density distribution .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer: Challenges :

  • Low solubility in common solvents (e.g., THF, chloroform) due to extended π-conjugation.
  • Polymorphism risks from flexible aryl linkages.
    Solutions :
  • Solvent Screening : Use high-boiling solvents (e.g., DMF or NMP) with slow evaporation rates .
  • Additive Use : Introduce co-crystallization agents like crown ethers to stabilize specific conformations .
  • Temperature Gradients : Employ gradient cooling (e.g., 60°C → 4°C over 48 hours) to favor single-crystal growth .

Q. How do computational models predict its electronic properties and applications in optoelectronics?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO gaps (~3.2 eV) suggest potential as a blue-emitting material .
    • Charge transfer efficiency correlates with the dihedral angles between aryl rings (optimal: <15°) .
  • Experimental Validation :
    • UV-Vis spectra show absorption bands at 320–350 nm, consistent with π→π* transitions .
    • Compare with analogs (e.g., 4-nitrobenzaldehyde derivatives) to assess substituent effects on conductivity .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer: Common Contradictions :

  • Yields ranging from 40% to 75% in Suzuki-Miyaura reactions.
  • Discrepancies in oxidation selectivity (aldehyde vs. ketone formation).
    Resolution Strategies :
  • Parameter Standardization :
    • Fix catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated byproducts) .
  • Reproducibility Protocols : Share raw NMR and HPLC data via open-access platforms to verify purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde

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